Nimustine hydrochloride Nimustine hydrochloride Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.
Nimustine hydrochloride is a hydrochloride obtained by combining nimustine with one equivalent of hydrochloric acid. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an antineoplastic agent. It contains a nimustine(1+).
Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.
Brand Name: Vulcanchem
CAS No.: 55661-38-6
VCID: VC0537241
InChI: InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H
SMILES: CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
Molecular Formula: C9H14Cl2N6O2
Molecular Weight: 309.15 g/mol

Nimustine hydrochloride

CAS No.: 55661-38-6

Inhibitors

VCID: VC0537241

Molecular Formula: C9H14Cl2N6O2

Molecular Weight: 309.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nimustine hydrochloride - 55661-38-6

CAS No. 55661-38-6
Product Name Nimustine hydrochloride
Molecular Formula C9H14Cl2N6O2
Molecular Weight 309.15 g/mol
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride
Standard InChI InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H
Standard InChIKey KPMKNHGAPDCYLP-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
Canonical SMILES CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
Appearance Solid powder
Description Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.
Nimustine hydrochloride is a hydrochloride obtained by combining nimustine with one equivalent of hydrochloric acid. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an antineoplastic agent. It contains a nimustine(1+).
Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CS 439 HCl; CS439 HCl; CS-439 HCl; CS-439; CS439; CS 439
Reference 1: Mizumoto M, Yamamoto T, Ishikawa E, Matsuda M, Takano S, Ishikawa H, Okumura T, Sakurai H, Matsumura A, Tsuboi K. Proton beam therapy with concurrent chemotherapy for glioblastoma multiforme: comparison of nimustine hydrochloride and temozolomide. J Neurooncol. 2016 Oct;130(1):165-170. Epub 2016 Aug 17. PubMed PMID: 27535747.
2: Sugiyama S, Saito R, Nakamura T, Yamashita Y, Yokosawa M, Sonoda Y, Kumabe T, Watanabe M, Tominaga T. Safety and feasibility of convection-enhanced delivery of nimustine hydrochloride co-infused with free gadolinium for real-time monitoring in the primate brain. Neurol Res. 2012 Jul;34(6):581-7. doi: 10.1179/1743132812Y.0000000050. Epub 2012 Jun 16. PubMed PMID: 22709625.
3: Bekö SL, Urmann D, Lakatos A, Glaubitz C, Schmidt MU. Nimustine hydrochloride: the first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR. Acta Crystallogr C. 2012 Mar;68(Pt 3):o144-8. doi: 10.1107/S0108270112005252. Epub 2012 Feb 24. PubMed PMID: 22382550.
4: Saito R, Sonoda Y, Kumabe T, Nagamatsu K, Watanabe M, Tominaga T. Regression of recurrent glioblastoma infiltrating the brainstem after convection-enhanced delivery of nimustine hydrochloride. J Neurosurg Pediatr. 2011 May;7(5):522-6. doi: 10.3171/2011.2.PEDS10407. PubMed PMID: 21529193.
5: Nitta Y, Ikeya T, Sakakibara A, Tomita Y. Therapy-related myelodysplastic syndrome developed by dacarbazine, nimustine hydrochloride and vincristine sulfate (DAV) therapy for patient with malignant melanoma. J Dermatol. 2011 Feb;38(2):164-8. doi: 10.1111/j.1346-8138.2010.00947.x. Epub 2010 Nov 11. PubMed PMID: 21269313.
6: Isobe K, Kobayashi K, Kosaihira S, Kurimoto F, Sakai H, Uchida Y, Nagai Y, Yamaguchi T, Miyanaga A, Ando M, Mori G, Hino M, Gemma A. Phase II study of nimustine hydrochloride (ACNU) plus paclitaxel for refractory small cell lung cancer. Lung Cancer. 2009 Dec;66(3):350-4. doi: 10.1016/j.lungcan.2009.03.003. Epub 2009 Apr 1. PubMed PMID: 19342118.
7: Izaki S, Goto H, Okuda K, Matsuda M, Watanabe Y, Fujioka K, Hanzawa N, Sumita H, Takahashi H, Goto S, Kai S, Sekiguchi H, Funabiki T, Sasaki H, Ikuta K, Yokota S. Long-term follow-up of busulfan, etoposide, and nimustine hydrochloride (ACNU) or melphalan as conditioning regimens for childhood acute leukemia and lymphoma. Int J Hematol. 2007 Oct;86(3):253-60. PubMed PMID: 17988993.
8: Watanabe T, Katayama Y, Yoshino A, Fukaya C, Yamamoto T. Human interferon beta, nimustine hydrochloride, and radiation therapy in the treatment of newly diagnosed malignant astrocytomas. J Neurooncol. 2005 Mar;72(1):57-62. PubMed PMID: 15803376.
9: Anda T, Shabani HK, Tsunoda K, Tokunaga Y, Kaminogo M, Shibata S, Hayashi T, Iseki M. Relationship between expression of O6-methylguanine-DNA methyltransferase, glutathione-S-transferase pi in glioblastoma and the survival of the patients treated with nimustine hydrochloride: an immunohistochemical analysis. Neurol Res. 2003 Apr;25(3):241-8. PubMed PMID: 12739231.
10: Beppu T, Kamada K, Nakamura R, Oikawa H, Takeda M, Fukuda T, Arai H, Ogasawara K, Ogawa A. A phase II study of radiotherapy after hyperbaric oxygenation combined with interferon-beta and nimustine hydrochloride to treat supratentorial malignant gliomas. J Neurooncol. 2003 Jan;61(2):161-70. PubMed PMID: 12622455.
11: Kono K, Takahashi JA, Ueba T, Mori H, Hashimoto N, Fukumoto M. Effects of combination chemotherapy with biscoclaurine-derived alkaloid (Cepharanthine) and nimustine hydrochloride on malignant glioma cell lines. J Neurooncol. 2002 Jan;56(2):101-8. PubMed PMID: 11995810.
12: Tanaka M, Shibui S, Nomura K, Nakanishi Y. Radiotherapy combined with nimustine hydrochloride and etoposide for malignant gliomas: results of a pilot study. Jpn J Clin Oncol. 2001 Jun;31(6):246-50. PubMed PMID: 11463801.
13: Beppu T, Yoshida Y, Arai H, Wada T, Suzuki M, Ogawa A, Hakozaki S, Kubo N. A phase II study of nimustine hydrochloride, cisplatin, and etoposide combination chemotherapy for supratentorial malignant gliomas. J Neurooncol. 2000 Sep;49(3):213-8. PubMed PMID: 11212900.
14: Yamazaki N, Yamamoto A, Wada T, Ishikawa M. Dacarbazine, nimustine hydrochloride, cisplatin and tamoxifen combination chemotherapy for advanced malignant melanoma. J Dermatol. 1999 Aug;26(8):489-93. PubMed PMID: 10487002.
15: Takata Y, Hayashi S, Ohno T, Dekio S. Paralytic ileus associated with a combination of dacarbazine-nimustine hydrochloride-vincristine chemotherapy. J Dermatol. 1997 Oct;24(10):682-3. PubMed PMID: 9375471.
16: Mizushima Y, Kashii T, Nakagawa K, Monno S, Yano S. Effects of granulocyte colony-stimulating factor, interleukin-1 alpha, and interleukin-6 on prolonged myelosuppression induced by nimustine hydrochloride in rats. J Immunother (1991). 1992 Aug;12(2):98-104. PubMed PMID: 1380297.
17: Goseki N, Endo M. Thiol depletion and chemosensitization on nimustine hydrochloride by methionine-depleting total parenteral nutrition. Tohoku J Exp Med. 1990 Jul;161(3):227-39. PubMed PMID: 2123363.
18: Tatsuhara T, Tabuchi F, Yamane M, Hori T. Rapid and simple method for the determination of nimustine hydrochloride in human blood and brain by high-performance liquid chromatography. J Chromatogr. 1990 Apr 6;526(2):507-14. PubMed PMID: 2361989.
19: Miyagawa S, Kirby ML. Pathogenesis of persistent truncus arteriosus induced by nimustine hydrochloride in chick embryos. Teratology. 1989 Mar;39(3):287-94. PubMed PMID: 2727936.
20: Miyagawa S, Ando M, Takao A. Cardiovascular anomalies produced by nimustine hydrochloride in the rat fetus. Teratology. 1988 Dec;38(6):553-8. PubMed PMID: 3238611.
PubChem Compound 91657
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator